(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE
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Overview
Description
Preparation Methods
The synthesis of (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE involves several steps. The synthetic route typically includes the formation of the thiazolidinone ring followed by the introduction of the phenylprop-2-en-1-ylidene and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiazolidinone derivatives.
Biology: Its role as a DGKα inhibitor makes it useful in studying cellular signaling pathways and lipid metabolism.
Medicine: Research into its potential therapeutic applications includes cancer treatment, where DGKα inhibition can affect tumor growth and metastasis.
Industry: It may be used in the development of new materials or as a precursor for other biologically active compounds
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DGKα. By competing with ATP, it inhibits the kinase activity of DGKα, which is involved in the conversion of diacylglycerol to phosphatidic acid. This inhibition affects various cellular processes, including signal transduction and lipid metabolism. The molecular targets and pathways involved include the catalytic region of DGKα, which is selectively targeted by the compound .
Comparison with Similar Compounds
Similar compounds to (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE include other thiazolidinone derivatives and DGKα inhibitors. These compounds share structural similarities but may differ in their biological activity and specificity. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, affecting their reactivity and biological properties. The uniqueness of (5Z,2E)-CU-3 lies in its specific inhibition of DGKα and its potential therapeutic applications .
Properties
IUPAC Name |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)14-13(15)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHGCWVJKQHCQ-BGZVTZOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=S)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=S)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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